PMOs Exhibit Complete Resistance to a Broad Panel of Hydrolases, Contrasting with Degradable Backbones
Oligonucleotides synthesized from monomers like 7'-O-DMT-morpholino uracil possess a phosphorodiamidate morpholino oligomer (PMO) backbone. This backbone demonstrates complete resistance to enzymatic degradation, a key differentiator from standard DNA or RNA backbones. A 25-mer PMO was incubated with 13 different hydrolases, serum, and plasma, and was found to be completely resistant to degradation, as analyzed by MALDI-TOF mass spectrometry [1].
| Evidence Dimension | Resistance to Enzymatic Degradation |
|---|---|
| Target Compound Data | 0% degradation |
| Comparator Or Baseline | 13 different hydrolases (including nucleases, proteases, esterases) and serum/plasma |
| Quantified Difference | Complete resistance (100% intact) |
| Conditions | Incubation of a 25-mer PMO with enzymes and biological fluids, followed by MALDI-TOF MS analysis. |
Why This Matters
This complete resistance to enzymatic degradation is a critical factor for in vivo applications, ensuring functional persistence and predictable targeting, unlike degradable alternatives.
- [1] Hudziak RM, et al. Resistance of morpholino phosphorodiamidate oligomers to enzymatic degradation. Antisense Nucleic Acid Drug Dev. 1996 Winter;6(4):267-72. doi: 10.1089/oli.1.1996.6.267. PMID: 9012862. View Source
